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Compound of Interest

1-lodo-4-(4-
Compound Name:
pentylcyclohexyl)benzene

Cat. No.: B568337

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the liquid
crystal intermediate, 1-lodo-4-(4-pentylcyclohexyl)benzene. The information presented
herein is essential for the identification, characterization, and quality control of this compound
in research and development settings. This document summarizes expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed
experimental protocols, and includes visualizations to illustrate the molecular structure and
analytical workflow.

Molecular Structure

1-lodo-4-(4-pentylcyclohexyl)benzene is a disubstituted benzene derivative containing a p-
iodophenyl group attached to a 4-pentylcyclohexyl moiety. The trans-conformation of the
cyclohexane ring is generally the most stable and commonly occurring isomer.

Molecular Formula: C17H2sl
Molecular Weight: 356.28 g/mol

CAS Number: 116963-80-5

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 1-lodo-4-(4-

pentylcyclohexyl)benzene based on analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCIs, Reference: TMS)

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
Aromatic Protons
~7.60 d 2H
(ortho to lodo group)
Aromatic Protons
~6.95 d 2H
(meta to lodo group)
Cyclohexyl Proton
~2.45 tt 1H (methine, attached to
benzene)
Cyclohexyl Protons
~1.85 m 4H _
(axial)
Cyclohexyl and Pentyl
~1.40 - 1.20 m 10H Protons (equatorial
and chain CHz)
Pentyl Protons
~0.90 t 3H

(terminal CH3)

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: CDCIs)
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Chemical Shift (6) ppm

Assignment

~145.0 Aromatic Carbon (C-I)

~137.5 Aromatic Carbon (ipso, attached to cyclohexyl)
~129.0 Aromatic Carbons (CH, ortho to cyclohexyl)
~91.0 Aromatic Carbons (CH, ortho to lodo)

~44.0 Cyclohexyl Carbon (CH, attached to benzene)
~37.0 Pentyl Carbon (CHz, alpha to cyclohexyl)
~34.0 Cyclohexyl Carbons (CHz)

~33.0 Cyclohexyl Carbons (CHz2)

~32.0 Pentyl Carbon (CH2)

~29.0 Pentyl Carbon (CH2)

~22.5 Pentyl Carbon (CH2)

~14.0 Pentyl Carbon (CHs)

Note: The chemical shifts are estimated based on data from analogous compounds such as

trans-4-(4-Pentylcyclohexyl)benzonitrile and 4-(trans-4'-hexylcyclohexyl)-

isothiocyanatobenzene. Actual values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data (KBr Pellet or Thin Film)
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Wavenumber (cm~?) Intensity Assignment
3050-3000 Medium Aromatic C-H Stretch
Aliphatic C-H Stretch
2950-2850 Strong
(cyclohexyl and pentyl)
~1590 Medium Aromatic C=C Stretch
~1480 Medium Aromatic C=C Stretch
~1450 Medium CHz2 Scissoring
p-Disubstituted Benzene C-H
~1000 Strong
Bend
~820 Strong C-I Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity Assighment

356 High [M]* (Molecular lon)

229 Medium [M-1]*

204 Medium [I-CeHa-CeH10]* fragment
127 High [

91 Medium [C7H7]* (Tropylium ion)
77 Medium [CeHs]* (Phenyl ion)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
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e Sample Preparation: Dissolve approximately 10-20 mg of 1-lodo-4-(4-
pentylcyclohexyl)benzene in ~0.7 mL of deuterated chloroform (CDCIs). Add a small
amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition:
o Set the spectral width to cover the range of -1 to 9 ppm.
o Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
o Apply a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:

[e]

Set the spectral width to cover the range of 0 to 160 ppm.

o

Use a proton-decoupled pulse sequence.

[¢]

A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate
signal-to-noise ratio.

[¢]

A relaxation delay of 2-5 seconds is recommended.

o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the spectra to
the TMS signal.

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is
obtained.
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o Place the powder in a pellet press and apply pressure to form a transparent or translucent
pellet.

o Sample Preparation (Thin Film Method):

o Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or
acetone).

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.

 Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition:
o Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).

o Place the sample in the spectrometer and collect the sample spectrum over a range of
4000 to 400 cm™1,

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

 lonization: Use Electron lonization (EIl) at a standard energy of 70 eV to generate the
molecular ion and fragment ions.

o Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a
qguadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

o Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion
abundance versus m/z.
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o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the
spectroscopic analysis of 1-lodo-4-(4-pentylcyclohexyl)benzene.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: 2D representation of 1-lodo-4-(4-pentylcyclohexyl)benzene.
 To cite this document: BenchChem. [Spectroscopic Profile of 1-lodo-4-(4-
pentylcyclohexyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available

at: [https://www.benchchem.com/product/b568337#1-iodo-4-4-pentylcyclohexyl-benzene-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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